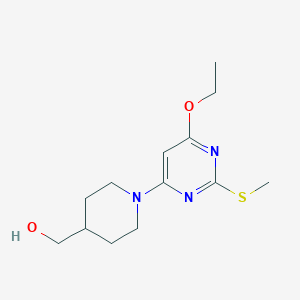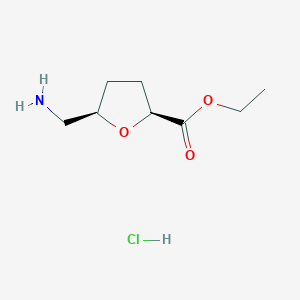
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, an aminomethyl group, and a carboxylate ester, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the oxolane ring to a more saturated ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or saturated ring systems.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxolane ring and carboxylate ester contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl (2S,5R)-5-(hydroxymethyl)oxolane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Methyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (2S,5R)-5-(aminomethyl)tetrahydrofuran-2-carboxylate: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an oxolane ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDBOMBPNNQJG-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
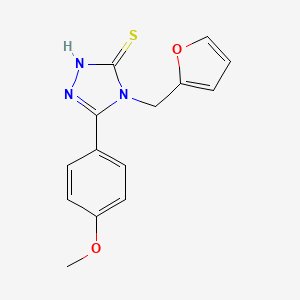
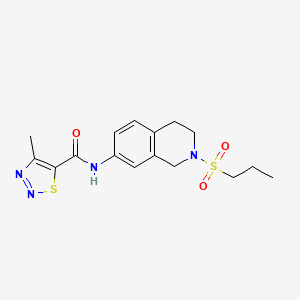
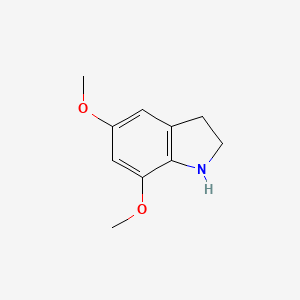
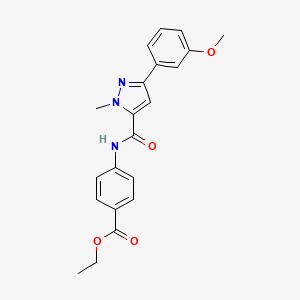
![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)
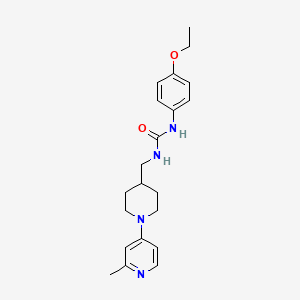

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)
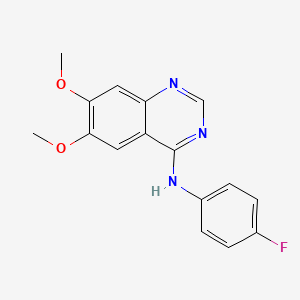
![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)
